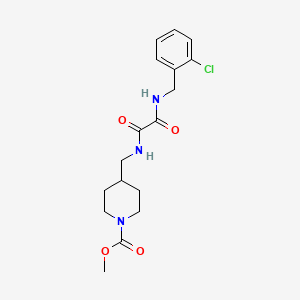![molecular formula C13H9NO5 B2792842 (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid CAS No. 765937-81-3](/img/structure/B2792842.png)
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid, also known as 2E-3NPFPA, is an organic compound belonging to the class of nitrophenyl carboxylic acids. It has been studied extensively in the laboratory due to its unique properties and structure. In particular, it has been studied for its potential as a synthetic intermediate in organic synthesis, as a reagent for biochemistry and for its applications in scientific research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid involves the synthesis of the furan ring, followed by the addition of the nitrophenyl group, and finally the addition of the propenoic acid group.
Starting Materials
Furan, 3-nitrophenol, Acetic anhydride, Sodium acetate, Acetic acid, Propenoic acid, Sodium hydroxide, Ethanol, Diethyl ether, Hydrochloric acid, Sodium bicarbonate
Reaction
Synthesis of 5-(3-nitrophenyl)furan-2-carbaldehyde:, 1. Dissolve furan in acetic anhydride and add sodium acetate., 2. Heat the mixture to 80°C for 2 hours., 3. Cool the mixture and add water., 4. Extract the product with diethyl ether., 5. Dry the organic layer with sodium sulfate., 6. Evaporate the solvent to obtain 5-(furan-2-yl)pent-2-en-2-one., 7. Dissolve 5-(furan-2-yl)pent-2-en-2-one in ethanol and add 3-nitrophenol., 8. Add sodium hydroxide and heat the mixture to reflux for 2 hours., 9. Cool the mixture and acidify with hydrochloric acid., 10. Extract the product with diethyl ether., 11. Dry the organic layer with sodium sulfate., 12. Evaporate the solvent to obtain (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid., 13. Purify the product by recrystallization from ethanol and water., 14. Analyze the product by NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a probe for the study of enzyme mechanism and inhibition. It has also been used to study the structure and function of proteins, as a fluorescent marker for cell imaging and as a substrate for the study of enzyme kinetics. Furthermore, it has been used in the study of the structure and function of DNA, as well as in the study of the metabolism of drugs and other xenobiotics.
Wirkmechanismus
The mechanism of action of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid is still not fully understood. However, it is believed to interact with proteins and other macromolecules through covalent or non-covalent interactions. It has been shown to interact with the active sites of enzymes, as well as with DNA and other nucleic acids. Furthermore, it has been shown to interact with lipids, such as phospholipids, and to form complexes with other small molecules, such as amino acids and sugars.
Biochemische Und Physiologische Effekte
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. It has also been shown to inhibit the activity of DNA polymerases and to interfere with the function of DNA-binding proteins. Furthermore, it has been shown to modulate the activity of several transcription factors and to affect the expression of several genes.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid has several advantages and limitations for laboratory experiments. One of its main advantages is its low cost and availability. Furthermore, it is relatively easy to synthesize and can be stored for long periods of time. However, it is also highly toxic and must be handled with care. It is also not very soluble in water and can be difficult to work with in aqueous solutions.
Zukünftige Richtungen
The potential future directions for the use of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid are numerous. One potential direction is to use it as a tool for the study of protein-protein interactions, as well as for the study of enzyme inhibition and regulation. Furthermore, it could be used to study the structure and function of DNA, as well as to study the metabolism of drugs and other xenobiotics. Additionally, it could be used to study the structure and function of membrane proteins, as well as to study the mechanism of cell signaling and the regulation of gene expression. Finally, it could be used to study the structure and function of proteins involved in the immune response and other biological processes.
Eigenschaften
IUPAC Name |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)7-5-11-4-6-12(19-11)9-2-1-3-10(8-9)14(17)18/h1-8H,(H,15,16)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMFADOEDNSWOV-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2792760.png)
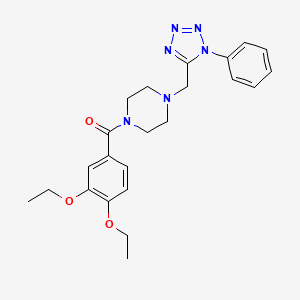
![2-Amino-6-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2792762.png)
![N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2792765.png)
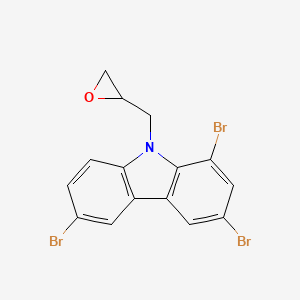
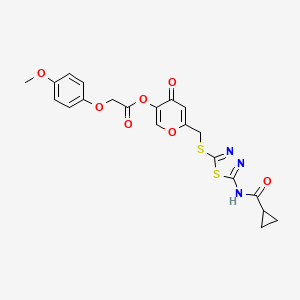
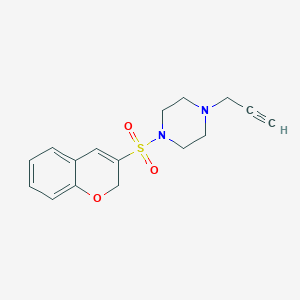
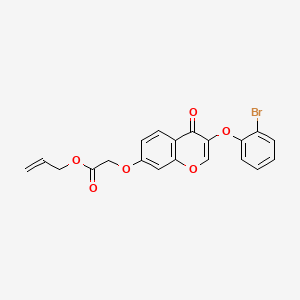
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2792772.png)
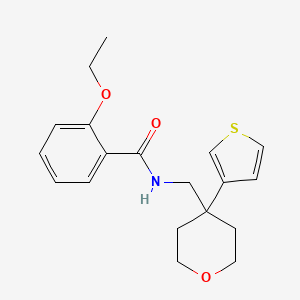
![5-((2,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2792774.png)
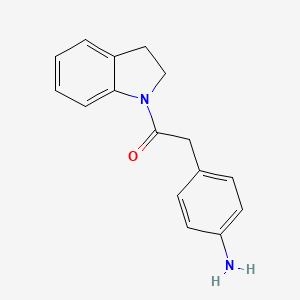
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2792777.png)
